![molecular formula C₂₃H₃₆N₂O₄ B1144569 N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide CAS No. 1092472-70-2](/img/no-structure.png)

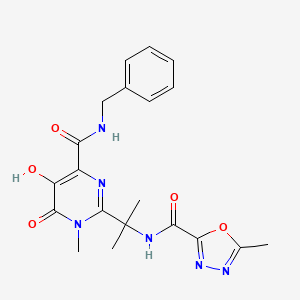

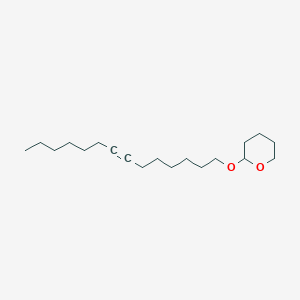

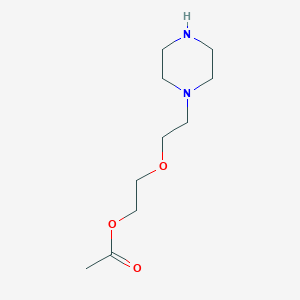

N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound under consideration appears to be a synthetic organic molecule. It has structural elements that suggest potential pharmacological activities, although specific applications are not the focus of this analysis.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For instance, Kamiński et al. (2015) synthesized a series of N-benzyl derivatives with potential anticonvulsant properties, utilizing reactions like the coupling of 2-(2,5-dioxopyrrolidin-1-yl)propanoic acids with substituted benzylamines (Kamiński et al., 2015). This provides insight into the synthetic routes that could be relevant for the compound .

Molecular Structure Analysis

The compound's molecular structure includes a 1,4-benzodioxin ring, indicative of potential biological activity. Jacobs et al. (2013) analyzed similar structures, emphasizing the importance of torsion angles and molecular conformations (Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions of such compounds often involve substitutions at various positions in the molecular framework. Escuer et al. (2000) studied compounds with similar structural motifs, focusing on their magnetic properties and superexchange pathways (Escuer et al., 2000).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in different environments. Quaglia et al. (1996) explored similar compounds, providing insights into aspects like absolute configuration and enantiomeric properties (Quaglia et al., 1996).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Biofilm Inhibition

Research by Abbasi et al. (2020) introduced new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, demonstrating suitable inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, along with mild cytotoxicity Abbasi et al., 2020.

Enzyme Inhibition for Therapeutic Applications

Abbasi et al. (2019) synthesized a series of compounds that showed moderate inhibitory potential against acetylcholinesterase, suggesting possible therapeutic applications for Alzheimer's disease and Type-2 Diabetes Abbasi et al., 2019.

Lipoxygenase Inhibition and Anti-inflammatory Potential

A study by Abbasi et al. (2017) synthesized sulfonamides bearing a 1,4-benzodioxin ring, showing significant antibacterial potential and lipoxygenase inhibition, indicating possible therapeutic agents for inflammatory ailments Abbasi et al., 2017.

Luminescent Properties for White Light Emission

Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives, including compounds structurally related to 1,4-benzodioxin, for application in white light emission, highlighting a method for producing white-light-emitting devices Lu et al., 2017.

Antibacterial Agents and Moderate Enzyme Inhibitors

Abbasi et al. (2017) also reported on the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, which showed potent antibacterial activity and moderate enzyme inhibitory potential Abbasi et al., 2017.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide involves the reaction of two starting materials, 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid and N-(2-bromoethyl)octanamide, followed by a series of chemical transformations to obtain the final product.", "Starting Materials": ["2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid", "N-(2-bromoethyl)octanamide"], "Reaction": ["Step 1: Conversion of 2,3-Dihydro-1,4-benzodioxin-6-carboxylic acid to its methyl ester using methanol and sulfuric acid as a catalyst.", "Step 2: Reduction of the methyl ester to the corresponding alcohol using lithium aluminum hydride.", "Step 3: Protection of the alcohol group using tert-butyldimethylsilyl chloride and imidazole.", "Step 4: Conversion of the carboxylic acid group to its corresponding acid chloride using thionyl chloride.", "Step 5: Reaction of the acid chloride with N-(2-bromoethyl)octanamide in the presence of triethylamine to obtain the intermediate N-(2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl)octanamide.", "Step 6: Reduction of the nitro group of the intermediate using palladium on carbon and hydrogen gas.", "Step 7: Deprotection of the silyl group using tetra-n-butylammonium fluoride.", "Step 8: N-alkylation of the intermediate with pyrrolidine and iodomethane to obtain the final product, N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide."] } | |

CAS-Nummer |

1092472-70-2 |

Produktname |

N-[(1S,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide |

Molekularformel |

C₂₃H₃₆N₂O₄ |

Molekulargewicht |

404.54 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)